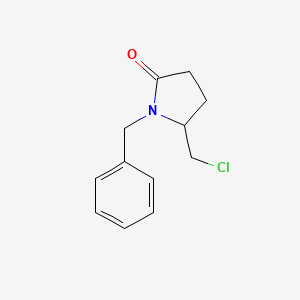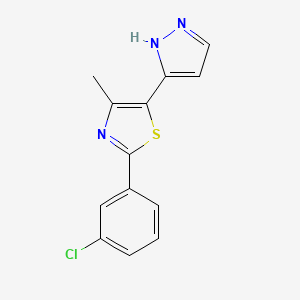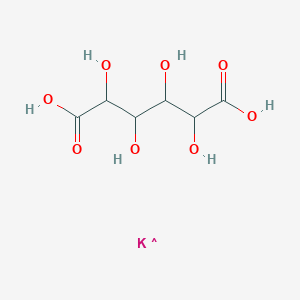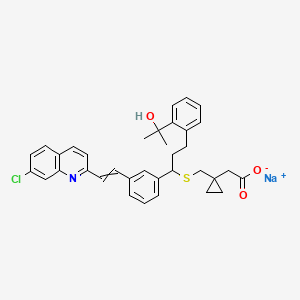![molecular formula C27H40O2P2 B12512657 (R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12512657.png)
(R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine typically involves the reaction of diisopropylphosphine with a suitable dibenzo[dioxonine] precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Complexation: It forms stable complexes with transition metals, which are crucial for its catalytic activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various metal salts for complexation. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes .
Applications De Recherche Scientifique
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine involves its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of desired products through a series of coordinated steps. The phosphine groups play a crucial role in stabilizing the metal center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diisopropylphosphino)ferrocene: Another chiral phosphine ligand used in asymmetric catalysis.
R 5011 (dopant): A chiral dopant used to alter the electrical or optical properties of substances.
Uniqueness
®-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is unique due to its specific structure, which provides high stability and reactivity in catalytic processes. Its ability to form highly enantioselective catalysts makes it particularly valuable in asymmetric synthesis compared to other similar compounds .
Propriétés
Formule moléculaire |
C27H40O2P2 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
[17-di(propan-2-yl)phosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C27H40O2P2/c1-18(2)30(19(3)4)24-14-9-12-22-26(24)27-23(29-17-11-16-28-22)13-10-15-25(27)31(20(5)6)21(7)8/h9-10,12-15,18-21H,11,16-17H2,1-8H3 |
Clé InChI |
PACBWNDAJPMFEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1=CC=CC2=C1C3=C(C=CC=C3P(C(C)C)C(C)C)OCCCO2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4,5-Bis(acetyloxy)-6-(4-methoxyphenoxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12512614.png)

![10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12512626.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione](/img/structure/B12512645.png)

![1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B12512654.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12512666.png)


![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12512689.png)

